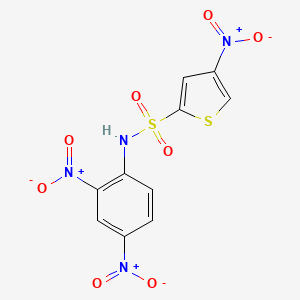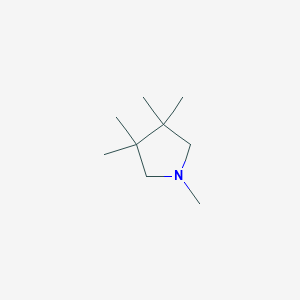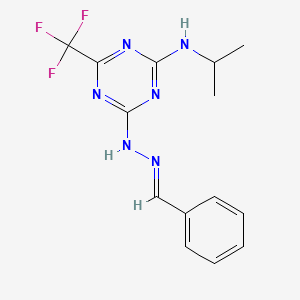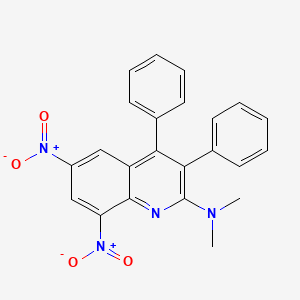![molecular formula C15H13Cl3O B14597393 2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene CAS No. 61292-29-3](/img/structure/B14597393.png)
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene is an organic compound that belongs to the class of aromatic compounds known as chlorobenzenes. This compound is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a phenoxy group substituted with a 1-chloroethyl group. It is used in various chemical processes and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-{[4-(1-chloroethyl)phenoxy]methyl}benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by chlorination and other necessary reactions to achieve the final product. The reaction conditions, such as temperature, pressure, and the use of specific catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to remove chlorine atoms or reduce other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dechlorinated products or reduced phenoxy derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and alteration of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: Similar in structure but lacks the phenoxy group.
1-Chloro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of the phenoxy group.
2,4-Dichloro-1-naphthylamine: Contains a naphthalene ring instead of a benzene ring.
Uniqueness
2,4-Dichloro-1-{[4-(1-chloroethyl)phenoxy]methyl}benzene is unique due to the presence of both the 1-chloroethyl and phenoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups allows for diverse chemical reactions and applications in various fields.
Propiedades
Número CAS |
61292-29-3 |
|---|---|
Fórmula molecular |
C15H13Cl3O |
Peso molecular |
315.6 g/mol |
Nombre IUPAC |
2,4-dichloro-1-[[4-(1-chloroethyl)phenoxy]methyl]benzene |
InChI |
InChI=1S/C15H13Cl3O/c1-10(16)11-3-6-14(7-4-11)19-9-12-2-5-13(17)8-15(12)18/h2-8,10H,9H2,1H3 |
Clave InChI |
MJDZIFZXZNZSLY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3,6-Bis{[(benzyloxy)carbonyl]amino}hexanoic acid](/img/structure/B14597313.png)

![2-(4-Fluorophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14597318.png)
![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)

![1-[2-(2,3-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14597335.png)
![Butyltintris[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14597338.png)
![2-[Benzyl(ethyl)amino]-3-chloronaphthalene-1,4-dione](/img/structure/B14597345.png)

![Dimethyl [3-([1,1'-biphenyl]-2-yl)-2-oxopropyl]phosphonate](/img/structure/B14597379.png)
![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)



